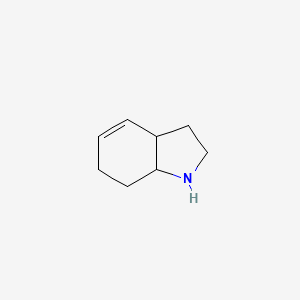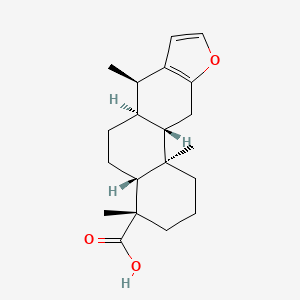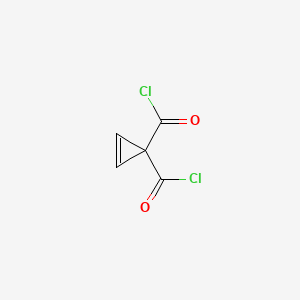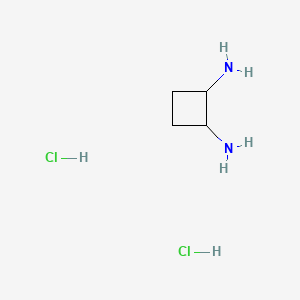![molecular formula C8H10O3 B561005 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene CAS No. 101294-52-4](/img/structure/B561005.png)
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to introduce the oxygen atoms into the tricyclic framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, potentially disrupting cellular processes and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- (2R,5R,8S)-2,10,10-Trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid
Uniqueness
2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is unique due to its specific tricyclic structure with three oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
Propriétés
Numéro CAS |
101294-52-4 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.165 |
InChI |
InChI=1S/C8H10O3/c1-2-7-8(11-5-10-7)4-9-3-6(1)8/h1,7H,2-5H2 |
Clé InChI |
XZCPXKHVTIAVTG-UHFFFAOYSA-N |
SMILES |
C1C=C2COCC23C1OCO3 |
Synonymes |
5H,8H-Furo[3,4:1,5]cyclopenta[1,2-d]-1,3-dioxole (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B560925.png)
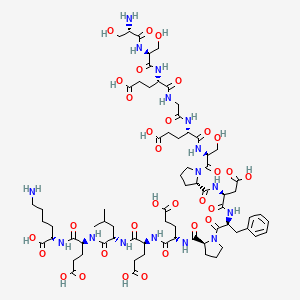
![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)


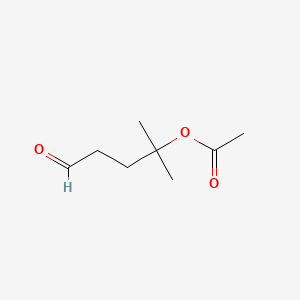
![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
